molecular formula C9H7FN2O2S B13088110 7-fluoro-3-(methylthio)-4-nitro-1H-indole

7-fluoro-3-(methylthio)-4-nitro-1H-indole

Cat. No.: B13088110
M. Wt: 226.23 g/mol
InChI Key: YLOLKAUSQYOMIQ-UHFFFAOYSA-N
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Description

7-fluoro-3-(methylthio)-4-nitro-1H-indole is a fluorinated indole derivative Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities

Chemical Reactions Analysis

7-fluoro-3-(methylthio)-4-nitro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-fluoro-3-(methylthio)-4-nitro-1H-indole would depend on its specific biological target. Fluorinated indoles often interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. For example, fluorinated indole derivatives have been shown to inhibit enzymes such as cytochrome P450-dependent lanosterol 14α-demethylase, which affects sterol biosynthesis in fungal cell membranes . The molecular targets and pathways involved would need to be determined through further research and experimental studies.

Comparison with Similar Compounds

7-fluoro-3-(methylthio)-4-nitro-1H-indole can be compared with other fluorinated indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of fluorine, methylthio, and nitro groups, which may confer unique chemical and biological properties compared to other fluorinated indoles.

Properties

Molecular Formula

C9H7FN2O2S

Molecular Weight

226.23 g/mol

IUPAC Name

7-fluoro-3-methylsulfanyl-4-nitro-1H-indole

InChI

InChI=1S/C9H7FN2O2S/c1-15-7-4-11-9-5(10)2-3-6(8(7)9)12(13)14/h2-4,11H,1H3

InChI Key

YLOLKAUSQYOMIQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CNC2=C(C=CC(=C12)[N+](=O)[O-])F

Origin of Product

United States

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